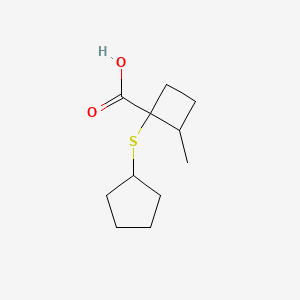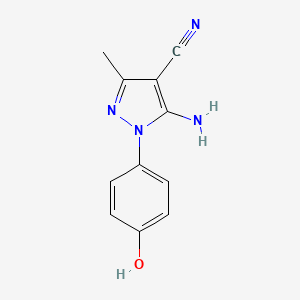
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzylcarbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate compound with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate.
Substitution: Formation of various substituted benzylcarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and nitro groups.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-nitrobenzylcarbamate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate:
tert-Butyl 2-nitro-5-methylbenzylcarbamate: The trifluoromethyl group is replaced with a methyl group, affecting its chemical stability and biological activity.
Uniqueness
tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is unique due to the combination of its functional groups. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H15F3N2O4 |
|---|---|
Molekulargewicht |
320.26 g/mol |
IUPAC-Name |
tert-butyl N-[[2-nitro-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(19)17-7-8-6-9(13(14,15)16)4-5-10(8)18(20)21/h4-6H,7H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
HVNVCFCZEKHUEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)


![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)
![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)

![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)

